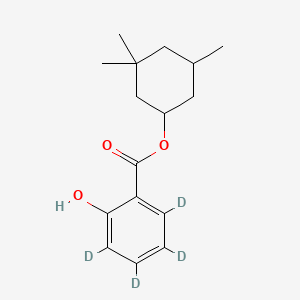

Homosalate-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 同芐酸的制备涉及多个步骤。最初,异佛尔酮用作原料,在催化剂存在下进行氢化反应。然后进行差向异构化反应,生成 3,3,5-三甲基环己醇。 最后一步是 3,3,5-三甲基环己醇与水杨酸甲酯之间的酯交换反应,生成同芐酸 .

工业生产方法: 同芐酸的工业生产遵循类似的合成路线,但规模更大。该工艺旨在环保且高效,确保最终产品的高纯度和质量。 顺式异构体含量通常大于或等于 85.0%,而反式异构体含量小于或等于 15% .

化学反应分析

反应类型: 同芐酸-d4 会发生各种化学反应,包括氧化、还原和取代。这些反应对于其在不同科学研究中的应用至关重要。

常用试剂和条件: 与同芐酸-d4 反应中使用的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应的条件根据所需的产物而异,例如温度、溶剂和反应时间 .

形成的主要产物: 这些反应形成的主要产物取决于反应类型和使用的试剂。 例如,氧化反应可能产生羟基化衍生物,而还原反应可能产生氘化醇 .

科学研究应用

Analytical Chemistry

Homosalate-d4 is commonly used as an internal standard in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). This application is crucial for accurately measuring homosalate concentrations in various formulations, particularly sunscreens.

Table 1: Common Analytical Methods Using this compound

| Method | Application Area | Purpose |

|---|---|---|

| GC-MS | Environmental Analysis | Quantification of homosalate residues |

| LC-MS | Pharmacokinetics | Measurement of plasma levels post-application |

| HPLC | Cosmetic Product Testing | Stability and concentration analysis |

Pharmacokinetics and Toxicology

Recent studies have investigated the toxicokinetics of homosalate after dermal application, highlighting the absorption and metabolism of the compound. For instance, a study involving volunteers applying sunscreen containing homosalate showed that the compound was absorbed into systemic circulation, with terminal elimination half-lives observed around 24 hours.

Case Study Example

In a controlled study, four volunteers applied a commercial sunscreen containing 10% homosalate. The study aimed to quantify both the parent compound and its metabolites using isotope dilution analysis with this compound as the internal standard. Results indicated that dermal exposure led to significant systemic uptake, with bioavailability being lower than that observed via oral routes.

Stability Studies

This compound has been evaluated for its stability under various conditions relevant to cosmetic formulations. Studies indicate that it remains stable in different pH environments and organic solvents, making it suitable for use in sunscreens.

Table 2: Stability Data of this compound

| pH Level | Estimated Half-Life (hours) |

|---|---|

| 4 | 210 |

| 7 | 215 |

| 9 | 69.7 |

Regulatory Insights

The safety profile of homosalate has been assessed by various regulatory bodies, including the European Commission's Scientific Committee on Consumer Safety (SCCS). The committee concluded that while homosalate exhibits some potential endocrine activity, it does not currently qualify as an endocrine disruptor based on available evidence.

作用机制

同芐酸-d4 的作用机制包括其吸收紫外线辐射并将其转化为危害较小的红外辐射(热量)的能力。此过程保护皮肤免受紫外线引起的损伤。同芐酸的烯醇互变异构体在紫外线 B 区域光激发时,会发生超快激发态分子内质子转移。 然后,多余的能量以非辐射方式耗散,提供有效的光保护 .

相似化合物的比较

同芐酸-d4 与其他类似化合物(如辛基水杨酸、奥克立林和阿伏苯宗)进行比较。虽然所有这些化合物都用作紫外线过滤器,但同芐酸-d4 的氘标记使其在研究目的方面独一无二。 氘原子提供稳定性,并允许进行详细的药代动力学研究,而这些研究在非氘化化合物中是不可能的 .

类似化合物列表:- 辛基水杨酸

- 奥克立林

- 阿伏苯宗

结论

同芐酸-d4 是一种有价值的科学研究化合物,特别是在药代动力学和防晒霜配方领域。其独特的性质,包括氘标记,使其成为研究药物代谢和提高紫外线防护的必要工具。

生物活性

Homosalate-d4, also known as Homomenthyl salicylate-d4, is a deuterated derivative of homosalate, primarily utilized in scientific research due to its unique properties. This compound is particularly significant in pharmacokinetic studies, where its deuterium labeling allows for precise tracking of the compound within biological systems. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

This compound exhibits several chemical properties that contribute to its biological activity:

- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and substitution. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes of these reactions can yield hydroxylated derivatives or deuterated alcohols, which are essential for further studies.

- Mechanism of Action : The primary mechanism involves the absorption of ultraviolet (UV) radiation and its conversion to less harmful infrared radiation (heat). This process protects the skin from UV-induced damage. Upon photoexcitation in the UVB region, the enol tautomer of this compound undergoes ultrafast excited state intramolecular proton transfer, dissipating excess energy non-radiatively and providing effective photoprotection.

Applications in Scientific Research

This compound is extensively used in various research applications:

- Pharmacokinetics : Its deuterium labeling enables accurate quantification of drug metabolism and distribution. This is particularly useful in studies assessing systemic absorption and bioavailability after dermal application .

- Sunscreen Formulations : As an organic UV filter, this compound is incorporated into sunscreen products. Its effectiveness in protecting against UV radiation has been documented through various studies evaluating its dermal absorption and potential endocrine activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other UV filters like octyl salicylate, octocrylene, and avobenzone. Below is a summary table highlighting key differences:

| Compound | Deuterium Labeling | Primary Use | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Tracer in pharmacokinetics | Absorbs UV radiation, converts to heat |

| Octyl Salicylate | No | UV protection | Absorbs UV radiation |

| Octocrylene | No | UV protection | Absorbs UV radiation |

| Avobenzone | No | Broad-spectrum UV protection | Absorbs UV radiation across a wide spectrum |

Case Studies and Research Findings

- Toxicokinetics Study : A study examined the toxicokinetics of homosalate after dermal application. Four volunteers applied a sunscreen containing 10% homosalate, revealing systemic absorption and highlighting concerns regarding potential endocrine effects. The study found that the bioavailability of cis-homosalate was lower than that of trans-homosalate by a factor of 10 .

- Dermal Absorption Assessment : In vitro studies evaluated the percutaneous penetration of homosalate through human skin using different formulations. Results indicated that gel formulations allowed for significantly higher retention in the stratum corneum compared to lotions or oily solutions .

- Environmental Impact Study : Research on the occurrence and gas-particle partitioning of organic UV filters showed that homosalate was prevalent in air samples, raising concerns about environmental contamination from personal care products .

属性

分子式 |

C16H22O3 |

|---|---|

分子量 |

266.37 g/mol |

IUPAC 名称 |

(3,3,5-trimethylcyclohexyl) 2,3,4,5-tetradeuterio-6-hydroxybenzoate |

InChI |

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3/i4D,5D,6D,7D |

InChI 键 |

WSSJONWNBBTCMG-UGWFXTGHSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CC(CC(C2)(C)C)C)O)[2H])[2H] |

规范 SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。